![molecular formula C8H10 B14248245 Bicyclo[2.2.2]oct-2-yne CAS No. 215655-90-6](/img/structure/B14248245.png)
Bicyclo[2.2.2]oct-2-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[2.2.2]oct-2-yne is a highly strained cyclic alkyne with the molecular formula C8H10. This compound is of significant interest in organic chemistry due to its unique structure, which forces deviation from the ideal linear geometry of alkynes. The strain in the this compound ring system makes it a fascinating subject for theoretical and practical studies in organic synthesis and reaction mechanisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.2]oct-2-yne can be synthesized via the Fritsch–Buttenberg–Wiechell rearrangement of 7-norbornylidene carbene . This method involves the generation of the strained alkyne through a 1,2-shift of the alkylidene carbene intermediate. The reaction conditions typically require the use of trapping agents to intercept the highly reactive alkyne .
Industrial Production Methods
Due to its highly strained nature, this compound is not commonly produced on an industrial scale. Its synthesis is generally limited to laboratory settings where it is used for research purposes.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[2.2.2]oct-2-yne undergoes various types of chemical reactions, including:
Addition Reactions: The strained triple bond in this compound makes it highly reactive towards addition reactions.
Cycloaddition Reactions: The compound can participate in Diels-Alder reactions to form complex molecular scaffolds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen gas for hydrogenation reactions and dienes for Diels-Alder reactions. The reaction conditions often involve elevated temperatures and the presence of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from reactions involving this compound include bicyclo[2.2.2]octane from hydrogenation reactions and various polycyclic compounds from cycloaddition reactions .
Applications De Recherche Scientifique
Bicyclo[2.2.2]oct-2-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules due to its highly reactive nature.
Mechanistic Studies: The compound is used to study reaction mechanisms involving strained cyclic alkynes.
Material Science: This compound derivatives are explored for their potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of bicyclo[2.2.2]oct-2-yne in chemical reactions involves the high strain energy of the triple bond, which makes it highly reactive. The compound can undergo addition reactions where the triple bond is broken, and new bonds are formed. The reactivity is often influenced by the presence of catalysts and the specific reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.2]octane: A saturated analog with a similar ring structure but without the triple bond.
Bicyclo[2.2.2]oct-2-ene: An unsaturated analog with a double bond instead of a triple bond.
2-Oxabicyclo[2.2.2]octane: A bioisostere of the phenyl ring with improved physicochemical properties.
Uniqueness
Bicyclo[2.2.2]oct-2-yne is unique due to its highly strained triple bond, which imparts significant reactivity. This makes it a valuable compound for studying reaction mechanisms and for use in organic synthesis .
Propriétés
Numéro CAS |
215655-90-6 |
|---|---|
Formule moléculaire |
C8H10 |
Poids moléculaire |
106.16 g/mol |
Nom IUPAC |
bicyclo[2.2.2]oct-2-yne |
InChI |
InChI=1S/C8H10/c1-2-8-5-3-7(1)4-6-8/h7-8H,1-3,5H2 |
Clé InChI |
QUAJAVGPRBDQRA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC1C#C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



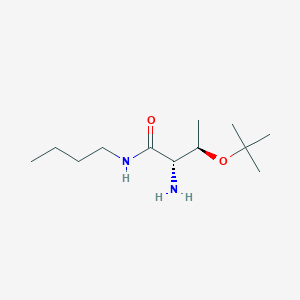

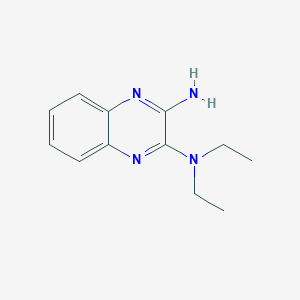
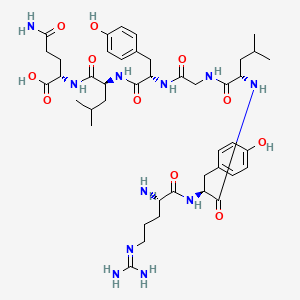
![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-morpholinyl)-9-(phenylmethyl)-](/img/structure/B14248198.png)
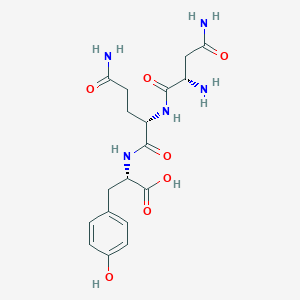
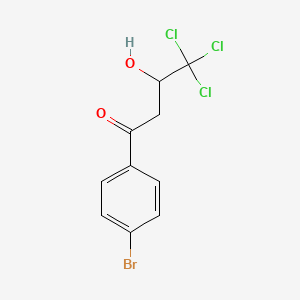


![4-{[11-(Pentamethyldisiloxanyl)undecyl]oxy}benzoic acid](/img/structure/B14248235.png)
![4-(3-Methylphenyl)-5-[2-(4-methyl-1-piperazinyl)-4-pyridyl]-2-(4-methylsulfonylphenyl)-1,3-thiazole](/img/structure/B14248238.png)

![9-(1,4-Dihydroxynaphthalen-2-yl)-9lambda~5~-phosphabicyclo[4.2.1]nonan-9-one](/img/structure/B14248251.png)
